Interfacial Tension Reduction: Monoolein vs. Monolinolein vs. Monostearin
Monoolein exhibits an intermediate yet specific interfacial tension (IFT) reduction capability when compared to other monoacylglycerols at equal concentration. At a concentration of 0.2% in fresh soybean oil, monoolein reduced the IFT against water by 22%, while monolinolein and monostearin reduced IFT by 14% and 26%, respectively [1]. This quantitative difference is directly tied to acyl chain unsaturation and is critical for tailoring emulsification properties in formulations where precise control over interfacial behavior is required for stability and processability.
| Evidence Dimension | Interfacial Tension (IFT) Reduction at Oil-Water Interface |
|---|---|
| Target Compound Data | 22% reduction in IFT |
| Comparator Or Baseline | Monolinolein (14% reduction), Monostearin (26% reduction) |
| Quantified Difference | Monoolein provides an 8% greater IFT reduction than monolinolein and a 4% lesser reduction than monostearin at 0.2% concentration. |
| Conditions | Fresh soybean oil against water, 0.2% surfactant concentration, 25 ± 0.1°C, Du Noüy ring method. |
Why This Matters
This quantifiable difference allows formulators to rationally select monoolein for applications requiring moderate interfacial activity, avoiding the weaker activity of monolinolein or the stronger, potentially excessive, reduction of monostearin that could destabilize emulsions.
- [1] Gaonkar, A. G., & Borwankar, R. P. (1995). The effect of surfactants on the interfacial tension of frying fat. Journal of the American Oil Chemists' Society, 72(8), 951–955. View Source
